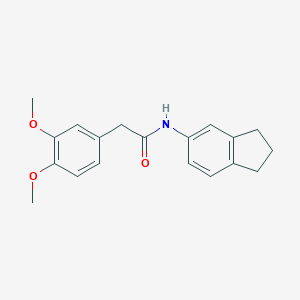

![molecular formula C14H10F3N5O3S B214211 N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)

N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as NBPT, is a chemical compound that has been extensively studied in the field of agriculture. It is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. NBPT has been shown to be highly effective in reducing nitrogen losses from urea-based fertilizers, thereby increasing the efficiency of nitrogen use in crop production.

Mecanismo De Acción

N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide inhibits the activity of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By inhibiting urease, N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide reduces the amount of ammonia that is released into the environment, thereby reducing nitrogen losses and increasing the efficiency of nitrogen use in crop production.

Biochemical and Physiological Effects

N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to be safe for use in agriculture and animal feed. It does not have any known toxic effects on humans, animals, or the environment. N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to be highly effective in reducing nitrogen losses from urea-based fertilizers, thereby increasing the efficiency of nitrogen use in crop production. In animal feed, N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to reduce ammonia emissions and improve nitrogen utilization.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide in lab experiments is its high potency as a urease inhibitor. This allows for the use of lower concentrations of N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, reducing the potential for toxicity and increasing the precision of the experiment. However, N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can be expensive and difficult to obtain in large quantities, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of the effects of N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide on soil microbial communities and the environment. Additionally, there is a need for further research on the use of N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide in animal feed to reduce ammonia emissions and improve nitrogen utilization. Finally, there is a need for field studies to evaluate the effectiveness of N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide in reducing nitrogen losses from urea-based fertilizers under different environmental conditions.

Métodos De Síntesis

N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can be synthesized by reacting 2-aminobenzothiazole with 2-chloro-N-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide in the presence of a base. The resulting product is then nitrated with nitric acid to yield N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide.

Aplicaciones Científicas De Investigación

N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been extensively studied in the field of agriculture as a urease inhibitor. It has been shown to be highly effective in reducing nitrogen losses from urea-based fertilizers, thereby increasing the efficiency of nitrogen use in crop production. N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has also been studied for its potential use in animal feed to reduce ammonia emissions and improve nitrogen utilization.

Propiedades

Nombre del producto |

N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide |

|---|---|

Fórmula molecular |

C14H10F3N5O3S |

Peso molecular |

385.32 g/mol |

Nombre IUPAC |

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C14H10F3N5O3S/c1-7-4-11(14(15,16)17)20-21(7)6-12(23)19-13-18-9-3-2-8(22(24)25)5-10(9)26-13/h2-5H,6H2,1H3,(H,18,19,23) |

Clave InChI |

BTOCFCHKWGFPPP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(F)(F)F |

SMILES canónico |

CC1=CC(=NN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B214128.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B214132.png)

![[4-(Naphthalen-2-yloxymethyl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B214134.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214138.png)

![3-[(2-chlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B214140.png)

![N-(2-furylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214141.png)

![4-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}benzyl 2,2,2-trifluoroethyl ether](/img/structure/B214142.png)

![2-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B214143.png)

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B214146.png)

![1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine](/img/structure/B214149.png)

![4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214151.png)

![2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214153.png)